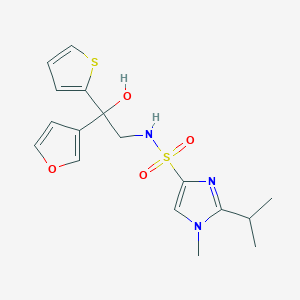

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Description

The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a central 1H-imidazole core. Key structural elements include:

- Imidazole ring substitutions: A 2-isopropyl group and a 1-methyl group at positions 2 and 1, respectively.

- Side chain: A hydroxy-bearing ethyl group substituted with furan-3-yl and thiophen-2-yl heterocycles.

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S2/c1-12(2)16-19-15(9-20(16)3)26(22,23)18-11-17(21,13-6-7-24-10-13)14-5-4-8-25-14/h4-10,12,18,21H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUXINNIZMJMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with an imidazole derivative. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve steps like Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Applications De Recherche Scientifique

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Mécanisme D'action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application being investigated.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

- Example : 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole .

- Key differences : Lacks the sulfonamide group and hydroxy-ethyl side chain.

- Impact : The absence of sulfonamide reduces polarity and hydrogen-bonding capacity. The furan-2-yl substituent (vs. furan-3-yl in the target) alters steric and electronic profiles.

- Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .

- Key differences : Triazole core instead of imidazole; thione (C=S) group replaces sulfonamide.

- Impact : Thione groups exhibit distinct reactivity (e.g., tautomerism) and lower oxidative stability compared to sulfonamides.

- Example: N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide . Key differences: Thiazolo-pyridine substituent instead of imidazole; single thiophene ring.

Substituent Effects on Physicochemical Properties

Q & A

Q. What are the key considerations for optimizing the synthesis yield of this compound?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:

- Condensation reactions : Use stoichiometric ratios of furan-3-yl and thiophen-2-yl derivatives with aldehydes/ketones to minimize side products.

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution on the thiophene ring .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Typical yields range from 45–65% based on analogous imidazole-sulfonamide syntheses .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxyl proton at δ 4.8–5.2 ppm, imidazole protons at δ 7.1–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₅H₁₃N₃O₃S₂; theoretical ~319.4 g/mol) .

- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What solvents and conditions are suitable for solubility testing?

- Methodological Answer : Prioritize solvents that mimic biological or reaction environments:

- Polar aprotic solvents : DMSO or DMF for stock solutions (test stability via UV-Vis over 24 hours).

- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 for preliminary bioactivity assays.

- Stability note : Monitor degradation in acidic/basic conditions (e.g., pH 2–10) using HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe biological activity?

- Methodological Answer :

- Modify substituents : Synthesize analogs with halogenated thiophene or substituted furan groups to assess electronic effects on ACAT inhibition (if applicable) .

- Assay selection : Use in vitro enzymatic assays (e.g., aortic ACAT inhibition) and in vivo models (e.g., hypercholesterolemic rodents) to correlate structural changes with activity .

- Computational modeling : Docking studies (AutoDock Vina) to predict interactions with ACAT or other lipid-metabolism targets .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity validation : Re-test compound batches with LC-MS to rule out impurities (e.g., oxidized thiophene byproducts).

- Assay standardization : Compare protocols (e.g., enzyme source, incubation time) between labs. For example, ACAT activity varies with microsomal preparation methods .

- Orthogonal assays : Confirm activity via fluorescence polarization (lipid-binding) or cellular cholesterol efflux assays .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- Accelerated stability studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 6, 12, 24, and 48 hours.

- Metabolite identification : Use liver microsomes (human/rodent) with LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at the ethyl chain) .

- Light/temperature sensitivity : Store under inert atmosphere (N₂) at –20°C to prevent sulfonamide hydrolysis .

Physicochemical and Biological Properties

Key Research Challenges and Solutions

- Challenge : Low aqueous solubility limits in vivo testing.

Solution : Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles . - Challenge : Synthetic scalability of multi-step routes.

Solution : Optimize one-pot reactions (e.g., tandem condensation-SNAr) to reduce steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.